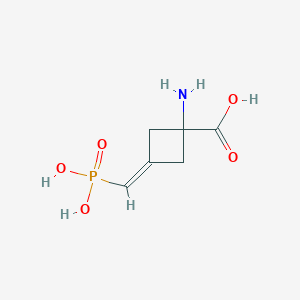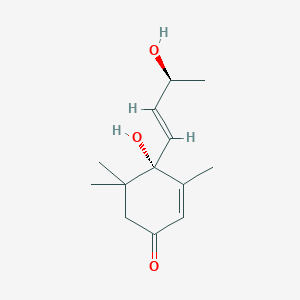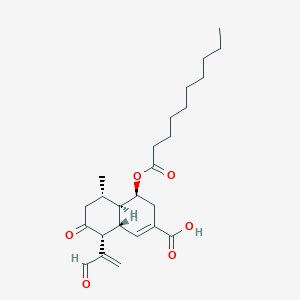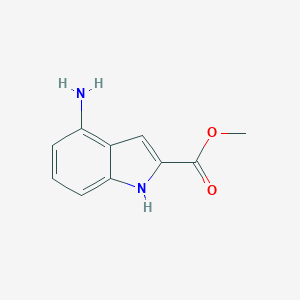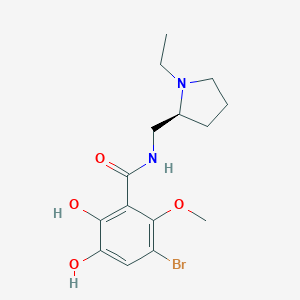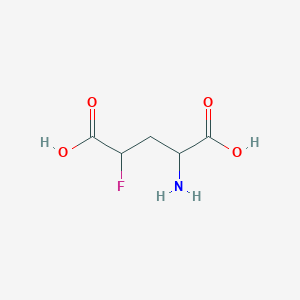
4-Fluoroglutamic acid
説明
4-Fluoroglutamic acid is a fluorinated analogue of the naturally occurring amino acid glutamic acid. It has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the production of pharmacologically active peptides . The compound exists in various stereoisomers, and its synthesis and biological activity have been explored in several studies .
Synthesis Analysis
The synthesis of 4-fluoroglutamic acid has been approached through different methods. Electrophilic fluorination of pyroglutamic acid derivatives has been used to produce optically active 4-fluoroglutamic acids with high diastereoselectivity . Stereospecific syntheses have been reported, utilizing starting materials such as hydroxyprolines and pyroglutamic acid, with the stereochemical outcomes elucidated through spectroscopic studies . Chemoenzymatic synthesis has also been employed to produce enantiomers of 4,4-difluoroglutamic acid, which have shown enhanced catalytic activity in comparison to glutamic acid derivatives . Additionally, practical syntheses involving aminoacylase for the resolution of enantiomers have been developed .
Molecular Structure Analysis
The molecular structure of 4-fluoroglutamic acid and its derivatives has been analyzed through various techniques, including X-ray crystallography and molecular modeling. These analyses have provided insights into the steric interactions that influence the reactivity and diastereoselectivity of the compounds during synthesis . The presence of fluorine atoms in the molecule introduces unique electronic effects that impact the molecule's reactivity and biological activity .
Chemical Reactions Analysis
4-Fluoroglutamic acid participates in several chemical reactions, including its role as an inhibitor of folylpolyglutamate synthetase. It acts as a chain-terminating inhibitor of polyglutamylation, affecting the reaction catalyzed by this enzyme . The compound has also been incorporated into analogues of folic acid and methotrexate, resulting in altered polyglutamylation activity . Bacterial defluorination studies have shown that 4-fluoroglutamic acid can be selectively degraded by certain bacteria, which is a potential method for obtaining enantiomerically pure forms of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoroglutamic acid are influenced by the presence of the fluorine atom. The fluorine substitution affects the acidity, reactivity, and overall stability of the molecule. These properties are crucial in the compound's biological activity and its interaction with enzymes. For instance, the fluorinated analogues of glutamic acid and glutamine have been synthesized and studied for their biological relevance, with the fluorine atom playing a significant role in their behavior as enzyme inhibitors or substrates .
科学的研究の応用
Enzyme Inhibition and Mechanistic Probes
4-Fluoroglutamic acid is utilized as an enzyme inhibitor and as a mechanistic probe in scientific research. This application is particularly relevant in the field of biochemistry, where understanding enzyme behavior is crucial. The ability of 4-fluoroglutamic acid to inhibit enzymes allows researchers to study enzyme mechanisms and functions in a controlled manner (Donnelly & Murphy, 2007).
Synthesis of Pharmacologically Active Peptides
Another significant application is in the synthesis of pharmacologically active peptides. 4-Fluoroglutamic acid is used in the production of these peptides, which can have various therapeutic and research applications (Dave, Badet, & Meffre, 2003).
Tumor Imaging and Metabolism Monitoring
4-Fluoroglutamic acid has been instrumental in cancer research, particularly in tumor imaging and monitoring glutamine metabolism in cancer patients. Its derivatives, such as (2S,4R)-4-[18 F]fluoroglutamine, are used as tools for this purpose, providing insights into the metabolic activities of cancer cells (Zhang et al., 2019).
Chemical Synthesis and Stereochemistry
In chemical synthesis, 4-fluoroglutamic acid is important for understanding stereochemistry. Research in this area involves the synthesis of optically pure stereoisomers of 4-fluoroglutamic acid, which are valuable for studying the stereochemical aspects of biological molecules (Konas & Coward, 2001).
Biotechnology and Protein Engineering
4-Fluoroglutamic acid is also relevant in biotechnology and protein engineering. Its incorporation into proteins provides a powerful tool for studying protein structure and interactions, offering potential applications in both basic research and the development of therapeutic agents (Odar, Winkler, & Wiltschi, 2015).
Imaging Agents for Medical Applications
Lastly, 4-fluoroglutamic acid derivatives are being explored as imaging agents in medical applications. This includes the development of positron emission tomography (PET) tracers for diagnosing and monitoring various diseases, especially cancer (Buckingham et al., 2015).
Safety And Hazards
将来の方向性
The future directions for the study of 4-Fluoroglutamic acid could involve further exploration of its synthesis, particularly the selective degradation of the L-isomer to obtain D-4-fluoroglutamate from the racemate . Additionally, more research could be conducted on its potential applications as an enzyme inhibitor and in the production of pharmacologically active peptides .
特性
IUPAC Name |
2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949843 | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroglutamic acid | |
CAS RN |
2708-77-2 | |
| Record name | 4-Fluoroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



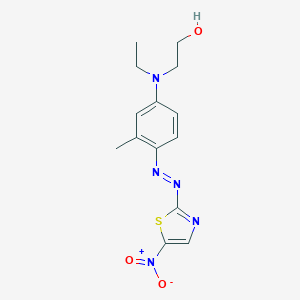
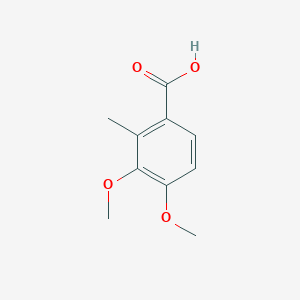
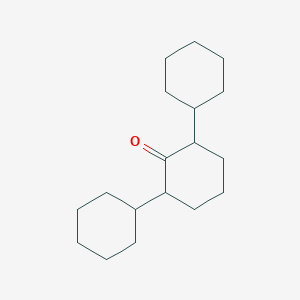
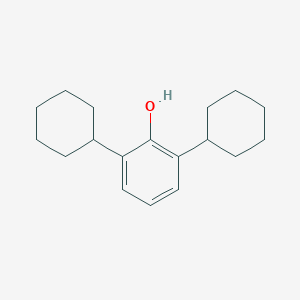
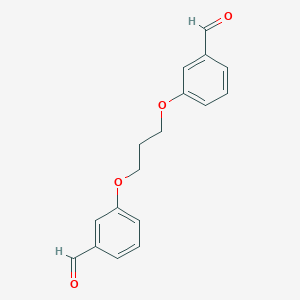
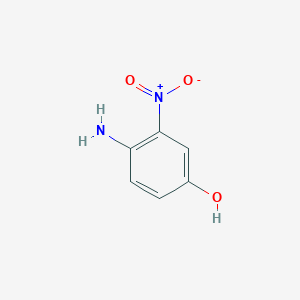
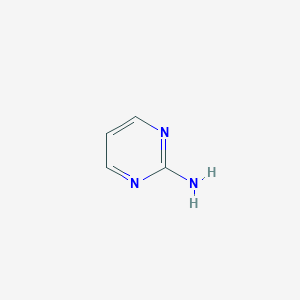
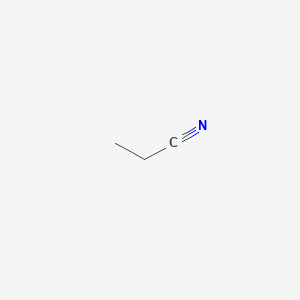
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
